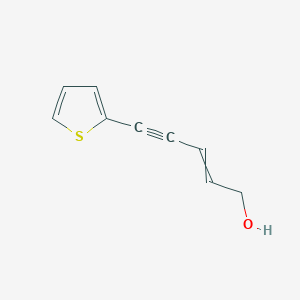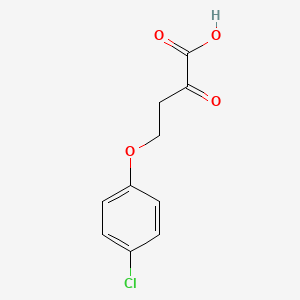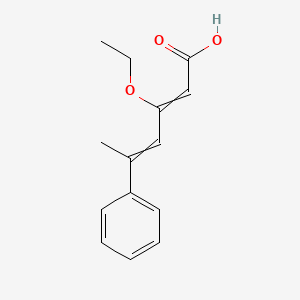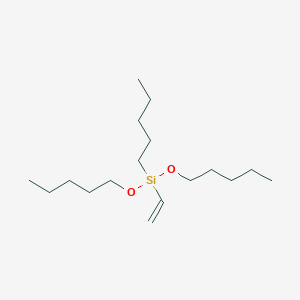
Ethenyl(pentyl)bis(pentyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(pentyl)bis(pentyloxy)silane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. Organosilanes, such as this compound, are versatile intermediates and products in material chemistry, pharmaceutical chemistry, and synthetic chemistry due to their unique physical, chemical, and physiological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(pentyl)bis(pentyloxy)silane typically involves the reaction of pentyl alcohol with a silicon-containing precursor under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst, such as platinum or palladium . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(pentyl)bis(pentyloxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: Nucleophilic substitution reactions can replace the pentyl groups with other organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and synthetic chemistry .
Applications De Recherche Scientifique
Ethenyl(pentyl)bis(pentyloxy)silane has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and nanocomposites.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Ethenyl(pentyl)bis(pentyloxy)silane involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of covalent bonds and enhanced adhesion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethenyl(pentyl)bis(pentyloxy)silane include:
- Trimethoxyvinylsilane
- Triethoxyvinylsilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
This compound is unique due to its specific combination of ethenyl and pentyl groups, which provide distinct reactivity and bonding properties. This uniqueness makes it particularly valuable in applications requiring strong adhesion and stability .
Propriétés
Numéro CAS |
62883-98-1 |
|---|---|
Formule moléculaire |
C17H36O2Si |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
ethenyl-dipentoxy-pentylsilane |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-12-15-18-20(8-4,17-14-11-7-3)19-16-13-10-6-2/h8H,4-7,9-17H2,1-3H3 |
Clé InChI |
YFDAAIVYISGPEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](CCCCC)(C=C)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


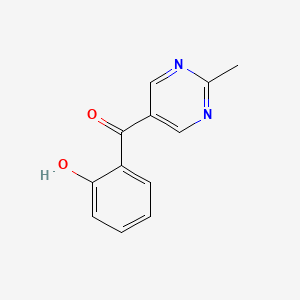

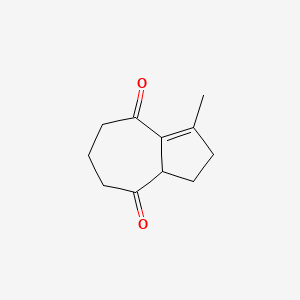
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)

![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
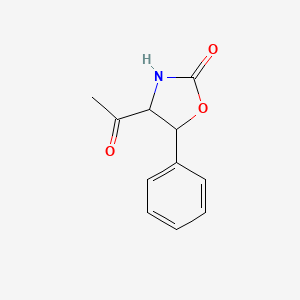
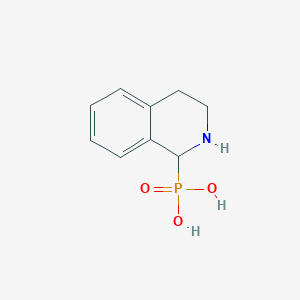
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

